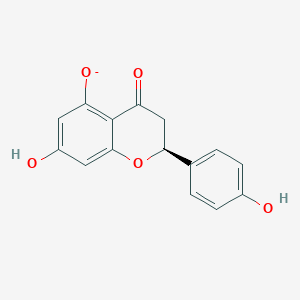

(S)-naringenin(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11O5- |

|---|---|

Molecular Weight |

271.24 g/mol |

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-5-olate |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/p-1/t13-/m0/s1 |

InChI Key |

FTVWIRXFELQLPI-ZDUSSCGKSA-M |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)[O-])O)C3=CC=C(C=C3)O |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)[O-])O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of S Naringenin

Natural Biosynthetic Pathways of Naringenin (B18129)

The production of (S)-naringenin in nature is primarily attributed to the phenylpropanoid pathway in plants, a well-established route for the synthesis of numerous secondary metabolites. nih.govmdpi.com However, recent discoveries have also identified a biosynthetic pathway for naringenin in certain microorganisms, such as actinobacteria. nih.govtdmujournal.vn

Phenylpropanoid Pathway in Plants

In the plant kingdom, the journey to (S)-naringenin begins with the amino acids L-phenylalanine or L-tyrosine. nih.govfrontiersin.org This multi-step enzymatic cascade is a cornerstone of plant secondary metabolism. nih.govmdpi.com

A pivotal enzyme in this pathway is Chalcone (B49325) Synthase (CHS), which belongs to the type III polyketide synthase family. nih.govontosight.ai CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. nih.govwikipedia.org

The reaction mechanism of CHS involves a series of decarboxylation and condensation reactions. ontosight.aiebi.ac.uk The process is initiated by the loading of the p-coumaroyl-CoA starter molecule onto a catalytic cysteine residue within the enzyme's active site. nih.govcharlotte.edu This cysteine, present as a highly reactive thiolate anion, performs a nucleophilic attack on the thioester of p-coumaroyl-CoA. nih.govebi.ac.uk Subsequent rounds of condensation with three malonyl-CoA units, each involving a decarboxylation step, extend the polyketide chain. ebi.ac.ukresearchgate.net The final step is an intramolecular Claisen condensation of the resulting tetraketide intermediate, which cyclizes to form the chalcone structure. ebi.ac.ukcharlotte.edu The active site architecture, featuring key residues like Cys164, His303, and Asn336, orchestrates this precise sequence of events. ebi.ac.ukcharlotte.edu

Key Catalytic Residues in Chalcone Synthase

| Residue | Role in Catalysis |

|---|---|

| Cys164 | Acts as the nucleophile for polyketide formation, forming an enzyme adduct. ebi.ac.uk |

| His303 | Activates Cys164 by forming a stable thiolate-imidazolium ion pair and is part of the oxyanion hole. ebi.ac.uk |

| Asn336 | Stabilizes the tetrahedral reaction intermediate and is part of the oxyanion hole. ebi.ac.uk |

| Phe215 | Provides a non-polar environment that facilitates decarboxylation. charlotte.edu |

Following the synthesis of naringenin chalcone, the enzyme Chalcone Isomerase (CHI) plays a crucial role. frontiersin.orgoup.com While the isomerization of naringenin chalcone to naringenin can occur spontaneously, CHI dramatically accelerates this reaction and, critically, ensures the stereospecific formation of the (2S)-flavanone. frontiersin.orgoup.com This stereospecificity is vital as only the (2S)-enantiomer serves as the precursor for the downstream synthesis of other flavonoids in plants. oup.com

CHIs are categorized into different types based on their substrate specificity and phylogenetic relationships. frontiersin.orgmdpi.com Type I CHIs, which are widespread in plants, exhibit a strong preference for naringenin chalcone, efficiently converting it to (2S)-naringenin. oup.commdpi.com The active site of CHI contains specific amino acid residues that bind to naringenin chalcone and facilitate the intramolecular cyclization, forming the C-ring of the flavanone (B1672756) structure. frontiersin.org

Naringenin chalcone is the direct precursor to (S)-naringenin and a central intermediate in the flavonoid biosynthesis pathway. wikipedia.orgmedchemexpress.combioscience.co.uk Its formation by CHS is a committed step, leading to the production of a vast array of flavonoid compounds. ontosight.aioup.com The open-chain structure of naringenin chalcone is conformationally distinct from the cyclized flavanone, and the equilibrium between the two can be influenced by pH. nih.govacs.org The enzymatic conversion by CHI ensures a directed and efficient flow of this intermediate towards the synthesis of (S)-naringenin and subsequent flavonoids. oup.comoup.com

Chalcone Isomerase (CHI) Catalysis and Stereospecific Isomerization

Biosynthesis in Microorganisms (e.g., Actinobacteria)

Interestingly, the ability to synthesize naringenin is not exclusive to plants. The actinobacterium Streptomyces clavuligerus has been shown to produce naringenin. nih.govmdpi.com This discovery has opened up new avenues for understanding the evolution and diversity of this biosynthetic pathway. researchgate.net

The biosynthetic pathway in S. clavuligerus shares some core features with the plant pathway but also exhibits key differences. nih.govnih.gov Like in plants, the synthesis starts from L-tyrosine and utilizes a chalcone synthase to produce a tetraketide from p-coumaric acid and malonyl-CoA. nih.govmdpi.com However, a significant distinction lies in the final cyclization step. Instead of a chalcone isomerase, S. clavuligerus employs a P450 monooxygenase to catalyze the cyclization of the naringenin chalcone intermediate to form naringenin. nih.govnih.gov This suggests a convergent evolution of the pathway, where different enzymatic solutions have arisen to achieve the same final product. While the core logic of the pathway is conserved, the specific enzymes catalyzing certain steps can differ between kingdoms. nih.govnih.gov

Comparison of Naringenin Biosynthesis in Plants and S. clavuligerus

| Step | Plants | Streptomyces clavuligerus |

|---|---|---|

| Starter Unit | L-phenylalanine or L-tyrosine nih.gov | L-tyrosine nih.gov |

| Key Enzymes | Phenylalanine/Tyrosine Ammonia Lyase (PAL/TAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI) nih.govmdpi.com | Tyrosine Ammonia Lyase (TAL), Chalcone Synthase (Ncs), P450 Monooxygenase (NcyP) nih.govnih.gov |

| Final Cyclization | Chalcone Isomerase (CHI) nih.gov | P450 Monooxygenase nih.gov |

Heterologous Production of Naringenin in Engineered Microbial Systems

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been successfully engineered to produce naringenin. nih.gov These microbial factories offer a controlled and sustainable alternative to plant-based extraction. asm.org The core of this strategy involves introducing the necessary biosynthetic genes from plants and other organisms into the microbial host. The typical pathway starts from the amino acid L-tyrosine, which is converted to p-coumaric acid by tyrosine ammonia-lyase (TAL). This is followed by the action of 4-coumarate-CoA ligase (4CL) to produce p-coumaroyl-CoA. Subsequently, chalcone synthase (CHS) condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, which is then isomerized to (S)-naringenin by chalcone isomerase (CHI). nih.govresearchgate.net

Strategies for Enhanced Naringenin Biosynthesis in Saccharomyces cerevisiae

Saccharomyces cerevisiae, or baker's yeast, is a favored host for producing (S)-naringenin due to its status as a generally recognized as safe (GRAS) organism and its well-understood genetics and physiology, making it amenable to complex metabolic engineering. nih.govwur.nl Various strategies have been developed to optimize the production of (S)-naringenin in this yeast.

A critical step in engineering S. cerevisiae for naringenin production is the selection and expression of heterologous genes encoding the biosynthetic enzymes. nih.gov The catalytic efficiency of these enzymes can be a significant bottleneck, and thus, screening for highly active enzymes from various plant and bacterial sources is a common and effective strategy. nih.govacs.org

For instance, studies have shown that the choice of 4-coumarate:CoA ligase (4CL) and chalcone synthase (CHS) genes can dramatically impact naringenin yields. In one study, expressing the 4CL gene from Medicago truncatula and the CHS gene from Vitis vinifera in S. cerevisiae resulted in a 28-fold higher naringenin yield compared to a strain expressing both genes from Arabidopsis thaliana. nih.govacs.org This highlights that enzymes from different organisms possess varied kinetic properties, and their performance can be host-dependent.

A recent study assembled a naringenin biofactory in S. cerevisiae using genes from a diverse set of organisms: phenylalanine/tyrosine ammonia-lyase from the bacterium Rhodobacter capsulatus, p-coumaroyl-CoA ligase from tomato (Solanum lycopersicum), chalcone synthase from Hypericum androsaemum, and chalcone isomerase from soybean (Glycine max). asm.orgresearchgate.net This combinatorial approach allows for the fine-tuning of the pathway by selecting the most efficient enzyme for each specific step.

Table 1: Examples of Heterologous Enzymes Used for Naringenin Biosynthesis in S. cerevisiae

| Enzyme | Gene | Source Organism | Reference |

|---|---|---|---|

| Tyrosine Ammonia-Lyase (TAL) | TAL | Rhodobacter capsulatus | asm.org, researchgate.net |

| 4-Coumarate-CoA Ligase (4CL) | 4CL | Medicago truncatula | nih.gov, acs.org |

| 4-Coumarate-CoA Ligase (4CL) | 4CL | Solanum lycopersicum | asm.org, researchgate.net |

| Chalcone Synthase (CHS) | CHS | Vitis vinifera | nih.gov, acs.org |

| Chalcone Synthase (CHS) | CHS | Hypericum androsaemum | asm.org, researchgate.net |

| Chalcone Isomerase (CHI) | CHI | Glycine (B1666218) max | asm.org, researchgate.net |

Achieving a high titer of naringenin requires not only active enzymes but also balanced expression of the corresponding genes. Metabolic engineers employ various tools to optimize gene expression, including the use of promoters of different strengths and altering the copy number of the biosynthetic genes. researchgate.netacs.org

Promoters are DNA sequences that initiate gene transcription. By selecting promoters of varying strengths, researchers can control the level of enzyme production. For example, a modified GAL promoter system has been used to overexpress the naringenin biosynthesis pathway genes in S. cerevisiae. researchgate.netacs.orgnih.gov The relative expression levels of the pathway genes are also crucial. Studies on the related flavonoid, pinocembrin, showed that adjusting the expression ratio of the pathway enzymes could significantly increase the final product titer. acs.org

The number of gene copies in the cell also plays a vital role. Genes can be expressed from plasmids, which are extrachromosomal DNA molecules that can exist in low or high copy numbers, or they can be integrated directly into the yeast's chromosome for more stable expression. nih.gov Increasing the copy number of a rate-limiting enzyme, such as chalcone synthase, has been shown to boost production. frontiersin.orgcapes.gov.br In one strategy, the critical gene for 4-coumaroyl-CoA ligase (4CL) was integrated into the yeast genome while also being present on a multi-copy plasmid to significantly increase its enzymatic activity. nih.gov

A major limiting factor in the microbial production of (S)-naringenin is the availability of its precursors: p-coumaroyl-CoA and malonyl-CoA. frontiersin.orgnih.gov Therefore, a significant focus of metabolic engineering is to enhance the intracellular pools of these key molecules. figshare.com

The precursor p-coumaroyl-CoA is derived from the aromatic amino acid tyrosine. To increase its supply, engineers have focused on deregulating the highly controlled aromatic amino acid biosynthetic pathway. oup.com This involves expressing mutant versions of key enzymes, such as ARO4 and ARO7, that are resistant to feedback inhibition by tyrosine. acs.orgnih.govfrontiersin.org Additionally, competing pathways that divert precursors away from the desired product are often downregulated or deleted. For instance, knocking out genes like PDC5 and ARO10, which are involved in converting a phenylalanine precursor to other compounds, can redirect carbon flux towards naringenin. capes.gov.brfrontiersin.orgnih.gov

Malonyl-CoA is another crucial precursor, essential for both flavonoid and fatty acid biosynthesis. frontiersin.org To channel more malonyl-CoA towards naringenin production, two main strategies are employed: upregulating its synthesis and down-regulating competing pathways. acs.orgnih.gov The synthesis of malonyl-CoA from acetyl-CoA is catalyzed by acetyl-CoA carboxylase (ACC1). Overexpressing a mutant, deregulated version of ACC1 is a common approach to increase the malonyl-CoA pool. biorxiv.org Concurrently, down-regulating the fatty acid synthesis pathway, which is a major consumer of malonyl-CoA, can further enhance its availability for naringenin synthesis. biorxiv.orgacs.org

Modern metabolic engineering increasingly relies on systems biology and in silico (computational) design to guide strain development. asm.org These approaches use genome-scale metabolic models to simulate the complex network of biochemical reactions within the cell. nih.gov

By using algorithms like mixed-integer linear programming (MILP), researchers can predict the most efficient metabolic pathways and identify potential genetic targets for modification to improve product yield. asm.orgresearchgate.net For example, in silico analysis can help identify the shortest and most viable metabolic route for naringenin production from a simple carbon source like glucose. asm.org These computational predictions can then be validated experimentally, saving time and resources by focusing on the most promising engineering strategies. This data-driven approach allows for a more rational and systematic optimization of the microbial cell factory. asm.orgnih.gov

Expressing multiple genes in a coordinated manner is a challenge in metabolic engineering. Bicistronic or multicistronic vectors offer a solution by allowing the expression of two or more proteins from a single messenger RNA (mRNA) molecule. asm.org This is often achieved by using self-cleaving 2A peptide sequences derived from viruses. asm.orgresearchgate.net

When the ribosome translates the mRNA, the 2A peptide mediates a "ribosomal skip" event, resulting in the synthesis of separate, individual proteins. researchgate.net This strategy ensures a stoichiometric production of the pathway enzymes, which can be crucial for maintaining a balanced metabolic flux and preventing the accumulation of toxic intermediates.

A recent study successfully implemented a bicistronic expression strategy for naringenin production in S. cerevisiae. asm.org Two separate vectors were created, each carrying two biosynthetic genes linked by a PTV-1 2A peptide sequence. This approach led to the successful assembly of the entire four-step pathway and resulted in a naringenin titer of 6.10 mg/L in batch fermentation. asm.orgresearchgate.net This was the first time this strategy was reported for flavanone production in yeast, demonstrating its potential for expressing complex biosynthetic pathways for other valuable compounds. asm.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (S)-naringenin |

| p-coumaric acid |

| p-coumaroyl-CoA |

| malonyl-CoA |

| naringenin chalcone |

| acetyl-CoA |

| L-tyrosine |

| L-phenylalanine |

| pinocembrin |

| bis-noryangonin |

| p-coumaroyltriacetic acid lactone |

| genistein (B1671435) |

| isoflavone (B191592) |

| liquiritigenin |

| kaempferol |

| quercetin (B1663063) |

| fisetin |

| taxifolin |

| eriodictyol |

| sakuranetin |

| chrysin |

| 2′,4′,6′-trihydroxy dihydrochalcone |

| phloretic acid |

| phloretin |

| xanthohumol |

| 8-prenylnaringenin |

| vanillin |

| muconic acid |

Riboswitch-Guided High-Throughput Screening for Pathway Rebalancing

Achieving high yields of (S)-naringenin in recombinant microbes requires precise balancing of the expression levels ofmultiple biosynthetic genes at both transcriptional and translational stages. nih.gov Traditional methods often focus on a limited number of variants by modulating only transcription. nih.gov To overcome this, a systematic strategy employing riboswitch-guided high-throughput screening has been developed. nih.gov This approach involves creating a multi-level combinatorial library using synthetic promoter variants and computationally designed 5'-untranslated regions to control both transcription and translation. nih.gov

A key component of this strategy is the use of a synthetic naringenin riboswitch. nih.gov Riboswitches are RNA elements that can directly bind to small molecules and regulate gene expression, offering a rapid and specific response without the potential for off-target effects associated with protein-based sensors. acs.org Naringenin-responsive riboswitches have been successfully developed and used to fine-tune the expression of enzymes in the naringenin biosynthetic pathway in Escherichia coli. frontiersin.org By linking the production of naringenin to a selectable marker gene controlled by the riboswitch, it is possible to rapidly screen large libraries and identify strains with improved production capabilities. nih.govacs.org

This high-throughput screening method has proven effective. For instance, the application of this strategy to the naringenin pathway in E. coli resulted in a strain with a 3-fold increase in production compared to a parent strain where only transcription was optimized. nih.gov In a fed-batch bioreactor, this optimized strain produced 260.2 mg/L of naringenin from glycerol (B35011) and p-coumaric acid. nih.gov

Strategies for Enhanced Naringenin Biosynthesis in Escherichia coli

Several metabolic engineering strategies have been employed to enhance the production of (S)-naringenin in Escherichia coli. technion.ac.il A primary focus is on increasing the supply of the crucial precursor, malonyl-CoA, which is often a bottleneck in the biosynthesis of flavonoids. plos.orgacs.org Another key area is the optimization of the biosynthetic pathway itself, from the initial precursor L-tyrosine to the final product. plos.org

One innovative approach involves the development of dynamic regulation networks (DRNs). These systems allow the cell to autonomously adjust metabolic flux in response to changing conditions, such as cell growth and metabolite accumulation, thereby balancing the trade-off between biomass formation and product synthesis. nih.govresearchgate.net For example, a growth-coupled dynamic regulation network was developed to control the intracellular supply of malonyl-CoA in real-time, leading to a significant 8.7-fold improvement in (S)-naringenin production (reaching 523.7 ± 51.8 mg/L) along with a 20% increase in cell growth compared to a statically engineered strain. nih.gov

Modular pathway engineering is another powerful strategy. This involves dividing the biosynthetic pathway into distinct modules that can be individually optimized. By tuning the expression of genes within each module using different plasmid copy numbers and promoter strengths, a balanced pathway can be achieved. plos.org This approach has been successfully used to optimize the de novo synthesis of (S)-naringenin from D-glucose, resulting in a production titer of 100.64 mg/L. plos.org

Furthermore, fermentation process optimization, including factors like medium composition, temperature, and pH, plays a critical role in maximizing production. jmb.or.kr By systematically optimizing these parameters, along with enhancing the tyrosine synthesis pathway, a production of 588 mg/L of (S)-naringenin from glucose has been achieved in a 5-L bioreactor. jmb.or.kr

Malonyl-CoA Supply Enhancement through Downregulation of Competing Pathways

A critical factor for high-level naringenin production is the sufficient supply of the precursor malonyl-CoA. biorxiv.org In E. coli, malonyl-CoA is a key building block for both flavonoid and fatty acid biosynthesis. acs.org Therefore, strategies to increase the intracellular pool of malonyl-CoA often involve redirecting metabolic flux away from competing pathways, primarily fatty acid synthesis. researchgate.net

One common approach is the downregulation of genes involved in fatty acid biosynthesis. However, excessive repression of this essential pathway can impair cell growth. researchgate.net To address this, more sophisticated methods have been developed. For instance, CRISPR interference (CRISPRi) has been used to specifically repress the transcription of genes that consume malonyl-CoA. frontiersin.org

Another strategy is to enhance the production of acetyl-CoA, the direct precursor to malonyl-CoA. nih.gov This can be achieved by overexpressing acetyl-CoA synthetase (acs) and deleting the repressor of the glyoxylate (B1226380) shunt pathway (iclR). This dual modification has been shown to significantly increase naringenin production from acetate (B1210297). nih.gov

Dynamic regulation networks have also been employed to fine-tune malonyl-CoA availability. These systems can sense the levels of naringenin and its intermediates and adjust the expression of genes in the malonyl-CoA anabolic and catabolic pathways accordingly. nih.gov A novel approach within these networks uses the acyl carrier protein as a node for fine-tuning malonyl-CoA consumption, offering a more nuanced control compared to the direct repression of fatty acid synthase. nih.govresearchgate.net

The table below summarizes the impact of different strategies on malonyl-CoA supply and naringenin production.

| Strategy | Host Organism | Key Genetic Modification | Naringenin Titer | Fold Increase |

| Dynamic Regulation Network | E. coli | Multi-layered DRN regulating malonyl-CoA pathways | 523.7 mg/L | 8.7 |

| Flux Rerouting from Acetate | E. coli | Overexpression of acs, deletion of iclR | 97.02 mg/L | 27.2 |

| Promoter Engineering | E. coli | Fine-tuning acetyl-CoA carboxylase expression | - | 1.62 |

| Dual Dynamic Control | S. cerevisiae | Malonyl-CoA biosensor and RNAi | 933 mg/L | - |

Data sourced from multiple studies for illustrative purposes. acs.orgnih.govbiorxiv.orgresearchgate.net

Co-culture Systems for Naringenin Production

Co-culture engineering is an emerging strategy for the microbial biosynthesis of complex natural products like naringenin. rutgers.eduresearchgate.net This approach divides a long biosynthetic pathway between two or more microbial strains, which can reduce the metabolic burden on a single host and allow for the optimization of different parts of the pathway in specialized strains. rutgers.eduresearchgate.netresearchgate.net

Several co-culture systems have been developed for naringenin production. One example involves an E. coli-E. coli co-culture, where an upstream strain is engineered to produce the intermediates tyrosine and p-coumaric acid, and a downstream strain converts these intermediates into naringenin. researchgate.netresearchgate.net This division of labor has been shown to significantly improve naringenin production compared to a monoculture strategy. rutgers.eduresearchgate.net Optimization of such systems involves factors like the choice of carbon source, the selection of host strains, the timing of gene expression induction, and the inoculation ratio between the strains. rutgers.eduresearchgate.net

Another approach utilizes a co-culture of E. coli and Saccharomyces cerevisiae. In one such system designed to produce naringenin from xylose, an engineered E. coli strain produces tyrosine, which is then converted to naringenin by an engineered S. cerevisiae strain. nih.govnih.gov This synergistic system achieved a naringenin yield of 21.16 ± 0.41 mg/L, which was nearly an eight-fold increase compared to the yeast monoculture. nih.govnih.gov

| Co-culture System | Upstream Strain | Downstream Strain | Product | Key Findings |

| E. coli - E. coli | Produces tyrosine and p-coumaric acid | Converts intermediates to naringenin | Naringenin | Significant improvement in production over monoculture due to reduced metabolic stress. |

| E. coli - S. cerevisiae | Produces tyrosine from xylose | Converts tyrosine to naringenin | Naringenin | Achieved nearly 8-fold higher yield than yeast monoculture. |

This table is based on findings from referenced studies. rutgers.eduresearchgate.netnih.govnih.gov

(S)-Naringenin as a Central Precursor for Downstream Flavonoids

(S)-Naringenin holds a pivotal position in the biosynthesis of a vast array of flavonoids. rsc.orgnih.gov It serves as the common precursor from which various classes of flavonoids, including flavones, isoflavones, and flavonols, are derived through the action of specific enzymes. rsc.org This central role makes the efficient production of (S)-naringenin a critical goal for the microbial production of these valuable downstream compounds. rsc.orgnih.gov

The biosynthesis of flavonoids begins with the conversion of L-tyrosine or L-phenylalanine to p-coumaric acid, which is then converted to 4-coumaroyl-CoA. biorxiv.org Chalcone synthase then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. Chalcone isomerase subsequently catalyzes the cyclization of this chalcone to form (S)-naringenin. plos.orgnih.gov It is crucial that the (2S)-stereoisomer is produced, as this is the form recognized by the downstream enzymes in the flavonoid pathway. rsc.org

Once formed, (S)-naringenin can be directed into different branches of the flavonoid pathway. For example, flavone (B191248) synthase can convert it to apigenin (B1666066) (a flavone), while isoflavone synthase can transform it into genistein (an isoflavone). Flavanone 3-hydroxylase acts on (S)-naringenin to produce dihydrokaempferol, a precursor for flavonols like kaempferol. rsc.org The metabolic flux through (S)-naringenin, therefore, profoundly influences the final titers of these diverse and commercially important flavonoids. rsc.org

The development of microbial platforms that efficiently produce (S)-naringenin is a key strategy for creating "cell factories" capable of synthesizing a wide range of flavonoids for pharmaceutical and nutraceutical applications. acs.orgfrontiersin.org

Advanced Analytical and Characterization Methodologies for S Naringenin

Chiral Separation and Enantiomeric Purity Assessment of Naringenin (B18129)

The separation of naringenin's enantiomers, (S)- and (R)-naringenin, is a critical step in studying their individual properties. This is primarily achieved through chiral chromatography, a powerful technique that can distinguish between these mirror-image molecules. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Enantiomer Resolution

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and efficient method for the chiral separation and quantification of naringenin enantiomers. nih.govdntb.gov.uaresearchgate.netnih.govfrontiersin.org This technique combines the high resolving power of UPLC with the specificity and sensitivity of tandem mass spectrometry. A 2022 study established a UPLC-MS/MS method that could separate and detect naringenin enantiomers in citrus pulp and peel within 5 minutes. nih.govdntb.gov.uanih.govfrontiersin.org

The core of chiral separation lies in the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of flavanones like naringenin. nih.govresearchgate.net

Several studies have systematically investigated various CSPs for naringenin separation. For instance, amylose-derived Chiralpak AD and cellulose-derived Chiralcel OD-H have been successfully employed. nih.govresearchgate.net One study found that a Chiralpak AD-H column using pure methanol (B129727) as the mobile phase provided high enantioselectivity. nih.gov Another study reported that a Lux Cellulose 2 stationary phase with a mobile phase of n-hexane/ethanol (B145695) and trifluoroacetic acid (TFA) yielded excellent resolution. nih.gov More recently, a Chiralpak IG-3 column was shown to provide baseline separation of naringenin enantiomers in under 5 minutes. nih.govnih.govfrontiersin.org The choice of CSP can also influence the elution order of the enantiomers; for example, on cellulose-based columns, (R)-naringenin often elutes first, while on some amylose-based columns like Chiralpak AD-3R and Chiralpak IG-3, (S)-naringenin elutes first. nih.govnih.govfrontiersin.orgresearchgate.net

Table 1: Examples of Chiral Stationary Phases for Naringenin Enantioseparation

| Chiral Stationary Phase | Typical Mobile Phase | Elution Order | Reference |

| Chiralpak AD-H | Methanol | Not specified | nih.gov |

| Lux Cellulose 2 | n-hexane/ethanol with 0.5% TFA (80:20) | (S)-naringenin first | nih.gov |

| Chiralpak IG-3 | Methanol/0.1% formic acid solution (85:15) | (S)-naringenin first | nih.govnih.govfrontiersin.org |

| Chiralcel OD-H | n-hexane/ethanol with 0.1% TFA | Not specified | researchgate.net |

The composition of the mobile phase is a critical parameter that is optimized to achieve the best separation. For polysaccharide-based CSPs, mobile phases often consist of a nonpolar solvent like n-hexane mixed with an alcohol such as ethanol or isopropanol. researchgate.net The addition of small amounts of additives like trifluoroacetic acid (TFA) can improve peak shape and resolution. researchgate.netnih.gov

In reversed-phase mode, which is compatible with mass spectrometry, mixtures of water with organic solvents like methanol or acetonitrile, often containing an additive like formic acid, are common. nih.govnih.govfrontiersin.org For example, a mobile phase of methanol and 0.1% formic acid solution (85:15, v/v) was found to be optimal for separating naringenin enantiomers on a Chiralpak IG-3 column. nih.govnih.govfrontiersin.org The ratio of the organic solvent to the aqueous phase is carefully adjusted to balance retention time and resolution. nih.gov

Selection and Optimization of Chiral Stationary Phases (CSPs)

High-Performance Liquid Chromatography-Circular Dichroism (HPLC-CD) for Elution Order and Absolute Configuration Determination

High-Performance Liquid Chromatography coupled with a Circular Dichroism (HPLC-CD) detector is a powerful tool for determining the elution order and the absolute configuration of enantiomers. researchgate.netresearchgate.netddtjournal.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited by chiral molecules.

By comparing the experimental CD spectra of the separated enantiomers with theoretically predicted spectra, the absolute configuration ((S) or (R)) can be assigned to each chromatographic peak. nih.govfrontiersin.org For naringenin, it has been established that a negative CD band around 288 nm corresponds to the (S)-configuration. researchgate.netnih.gov This allows for the unambiguous identification of (S)-naringenin as it elutes from the chiral column. For instance, one study confirmed that the first enantiomer to elute from a Lux Cellulose 2 column was (S)-naringenin based on its negative CD spectrum at 288 nm. nih.gov Similarly, a combination of experimental and predicted electronic circular dichroism (ECD) spectroscopy confirmed that the first eluting enantiomer from a Chiralpak IG-3 column was (S)-naringenin. nih.govnih.govfrontiersin.org

Comparative Analysis of Enantiomeric Distribution in Natural Sources

The enantiomeric distribution of naringenin can vary in natural sources. In nature, naringenin is predominantly found as the (S)-enantiomer. acs.org However, the ratio of (S)- to (R)-naringenin can depend on factors like the plant species, the specific part of the plant, and its developmental stage. researchgate.netsci-hub.se

For example, a study on lucerne (Medicago sativa L.) leaves found that naringenin was mainly present in its glycosidic form, with the (S)-enantiomer being dominant. sci-hub.se In grapefruit, the stereochemistry at the C-2 position of naringin (B1676962), a glycoside of naringenin, has been shown to change during maturation. researchgate.net The development of robust analytical methods like UPLC-MS/MS allows for the accurate quantification of each enantiomer in various natural matrices, providing valuable insights into its biosynthesis and physiological roles. nih.govnih.gov

Comprehensive Structural Elucidation and Quantitative Analysis of Naringenin

Beyond chiral separation, a comprehensive analysis of naringenin involves its structural elucidation and precise quantification in various samples. creative-proteomics.com

A variety of advanced analytical techniques are employed for this purpose. Mass spectrometry-based methods, including electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are pivotal for both structural characterization and quantitative analysis. acs.orgru.nlmdpi.com These methods allow for the direct discrimination and structural characterization of protonated forms of naringenin. acs.orgru.nl Infrared multiple-photon dissociation (IRMPD) action spectroscopy, combined with theoretical calculations, provides detailed insights into the specific geometries and conformations of the molecule. acs.orgru.nl

For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are also invaluable tools. horizonepublishing.comsemanticscholar.org These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule, confirming the identity of isolated naringenin. horizonepublishing.comsemanticscholar.org

Quantitative analysis is typically performed using validated chromatographic methods, such as HPLC with UV detection or, more commonly, UPLC-MS/MS for higher sensitivity and selectivity. nih.govnih.govfrontiersin.orgcreative-proteomics.com These methods involve the development of calibration curves using standards to accurately determine the concentration of naringenin in complex matrices like plant extracts and biological fluids. nih.govnih.govfrontiersin.org For instance, a validated UPLC-MS/MS method demonstrated excellent linearity and achieved a low limit of quantification for naringenin enantiomers in citrus matrix, not exceeding 0.5 μg/kg. nih.govnih.govfrontiersin.org

Table 2: Method Validation Parameters for UPLC-MS/MS Analysis of Naringenin Enantiomers in Orange Pulp and Peel

| Parameter | Orange Pulp | Orange Peel | Reference |

| Recovery | 91.0–110.0% | 85.3–110.3% | nih.govnih.govfrontiersin.org |

| Relative Standard Deviation (RSD) | 1.5–3.8% | 0.9–3.6% | nih.govnih.govfrontiersin.org |

| Limit of Quantification (LOQ) | ≤ 0.5 µg/kg | ≤ 0.5 µg/kg | nih.govnih.govfrontiersin.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of naringenin in various matrices. nih.govnih.govresearchgate.net High-resolution mass spectrometry (HRMS) further enhances the analytical capabilities by providing precise mass measurements, which aids in the identification of unknown metabolites and the generation of molecular formulas. nih.gov

A highly sensitive and specific LC-MS/MS method using electrospray ionization (ESI) has been developed for the quantitation of naringenin. nih.gov This method often employs multiple-reaction-monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.govnih.gov For instance, a validated LC-MS/MS assay for naringenin in rat plasma demonstrated linearity over a concentration range of 5–2500 ng/mL, with a lower limit of quantification of 5 ng/mL. nih.gov The precursor/product ion pair of m/z 273.4/151.3 is commonly used for the detection of naringenin. nih.gov Another study reported the use of the m/z 273.4/153.1 transition for naringenin. nih.gov

In a study focused on the chiral separation of naringenin enantiomers, UPLC-MS/MS was utilized with an ESI source operating in negative mode. The transitions m/z 271.0 > 119.0 and m/z 271.0 > 151.1 were used for quantification and confirmation, respectively. frontiersin.org This method achieved a low limit of quantification, not exceeding 0.5 μg/kg in citrus matrices. frontiersin.org

HRMS, particularly when coupled with techniques like UHPLC-Q-Exactive Orbitrap MS, allows for the comprehensive characterization of naringenin metabolites. nih.gov The high resolving power of Orbitrap mass spectrometers enables the accurate mass measurements of parent and fragment ions, facilitating the identification of a wide range of metabolites in complex biological samples. nih.govnih.gov The fragmentation pattern of naringenin typically involves the cleavage of the C-ring, leading to characteristic product ions. uniroma1.it

Table 1: LC-MS/MS Parameters for Naringenin Analysis

| Parameter | Value | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

| Polarity | Positive / Negative | nih.govfrontiersin.org |

| MRM Transition (Positive) | m/z 273.4 → 151.3 | nih.gov |

| MRM Transition (Positive) | m/z 273.4 → 153.1 | nih.gov |

| MRM Transition (Negative) | m/z 271.0 → 119.0 (Quantification) | frontiersin.org |

| MRM Transition (Negative) | m/z 271.0 → 151.1 (Confirmation) | frontiersin.org |

| Linear Range | 5–2500 ng/mL | nih.gov |

| Lower Limit of Quantification | 5 ng/mL | nih.gov |

| Limit of Quantification (Citrus) | ≤ 0.5 μg/kg | frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of (S)-naringenin. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.govresearchgate.net

The ¹H NMR spectrum of naringenin exhibits characteristic signals corresponding to the protons in its A, B, and C rings. nih.gov For instance, ¹H NMR data recorded in CD₃OD shows distinct shifts for the aromatic and aliphatic protons. nih.gov Two-dimensional NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HSQC, are also employed to establish the connectivity between protons and carbons, further confirming the structure. magritek.comnp-mrd.org

¹³C NMR data is particularly crucial for confirming the flavonoid structure. researchgate.net The chemical shifts of the carbon atoms in the naringenin skeleton are well-documented and serve as a reference for its identification. nih.govfoodb.ca

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Naringenin

| Nucleus | Chemical Shift (ppm) | Source |

|---|---|---|

| ¹H (in CD₃OD) | 2.68, 2.71, 3.08, 3.11, 3.13, 5.32, 5.33, 5.35, 5.88, 5.89, 6.80, 6.81, 6.82, 6.83, 7.30, 7.31, 7.32 | nih.gov |

| ¹³C | Refer to source for detailed assignments | nih.govresearchgate.net |

Electrochemical Methods for Naringenin Detection and Analysis

Electrochemical techniques offer a sensitive, rapid, and cost-effective alternative for the detection and analysis of naringenin. journalofscience.net These methods are based on the electrochemical activity of the hydroxyl groups present in the naringenin structure. journalofscience.net

Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry, Square Wave Voltammetry)

Various voltammetric techniques have been successfully applied for the determination of naringenin. Cyclic voltammetry (CV) is often used to study the electrochemical behavior and oxidation mechanism of naringenin. journalofscience.netingentaconnect.comnih.gov Studies have shown that naringenin undergoes an irreversible, diffusion-controlled oxidation process at the electrode surface. journalofscience.netresearchgate.net

Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are more sensitive techniques used for the quantitative analysis of naringenin. journalofscience.netingentaconnect.comnih.govmdpi.comrsc.org DPV, in particular, offers better resolution and lower background current, making it suitable for trace analysis. journalofscience.net SWV has also been employed for sensitive naringenin determination and for studying its interaction with DNA. nih.govnih.govnih.gov The oxidation peaks observed in these voltammograms are pH-dependent, indicating the involvement of protons in the electrode reaction. mdpi.com

Table 3: Performance of Voltammetric Techniques for Naringenin Detection

| Technique | Electrode | Linear Range | Detection Limit | Source |

|---|---|---|---|---|

| DPV | Polyaniline/GCE | 20 µM - 100 µM | 6.25 x 10⁻⁹ mol L⁻¹ | journalofscience.netresearchgate.net |

| DPV | Electroactivated PGE | 1.40 × 10⁻⁶–1.40 × 10⁻⁴ mol/L | 6.02 × 10⁻⁷ mol/L | nih.govmdpi.comnih.gov |

| DPV | SWCNTs/GCE | 8 × 10⁻⁸ to 1.2 × 10⁻⁵ mol L⁻¹ | 2.0 × 10⁻⁸ mol L⁻¹ | researchgate.netrsc.orgresearchgate.netrsc.org |

| SWV | PGE* | - | - | rsc.org |

Development and Application of Modified Electrochemical Sensors

To enhance the sensitivity and selectivity of naringenin detection, various modified electrodes have been developed. These modifications often involve the use of nanomaterials or polymers to increase the electrode surface area and facilitate electron transfer.

Glassy carbon electrodes (GCE) modified with materials like polyaniline and single-walled carbon nanotubes (SWCNTs) have shown excellent performance in naringenin analysis. journalofscience.netresearchgate.netrsc.org A polyaniline-modified GCE was successfully used for the determination of naringenin in human plasma. journalofscience.netresearchgate.net An SWCNT-modified GCE demonstrated high sensitivity with a low detection limit and was applied to determine naringenin in Fructus Aurantii Immaturus. rsc.org

Other modifications include the use of electropolymerized films of natural phenolic antioxidants, such as ellagic acid, on multi-walled carbon nanotubes (MWCNTs). mdpi.com Disposable and cost-effective pencil graphite (B72142) electrodes (PGEs) have also been employed for the voltammetric analysis of naringenin in citrus juices. nih.govrsc.org Furthermore, DNA-based biosensors have been fabricated on modified gold electrodes to study naringenin-DNA interactions. ingentaconnect.com

Electrochemical Studies of Naringenin Interaction with Biomolecules (e.g., DNA)

Electrochemical methods are valuable tools for investigating the interaction between naringenin and biomolecules like DNA. ingentaconnect.comnih.govresearchgate.net These studies provide insights into the potential mechanisms of action of naringenin at a molecular level.

By monitoring the changes in the oxidation signals of DNA bases (guanine and adenine) in the presence of naringenin, the nature of their interaction can be elucidated. nih.govsid.ir For instance, a decrease in the oxidation peak currents of guanine (B1146940) and adenine (B156593) upon the addition of naringenin suggests an intercalative mode of binding between the flavonoid and DNA. ingentaconnect.com

Electrochemical biosensors, such as those based on double-stranded DNA (ds-DNA) modified electrodes, have been developed to study these interactions. nih.govsid.ir Square wave voltammetry is a commonly used technique in these studies. nih.govnih.gov Research has shown that naringin (a glycoside of naringenin) can interact with DNA, affecting the electrochemical signals of adenine at lower concentrations. nih.gov Another study using a modified gold electrode indicated that naringenin interacts with DNA, causing a linear decrease in the oxidation peak currents with increasing concentration. ingentaconnect.com

Biological Roles and Functions of S Naringenin in Plant Systems

Occurrence and Distribution of Naringenin (B18129) in Plant Families and Species

(S)-Naringenin, a flavanone (B1672756), is a secondary metabolite found across the plant kingdom. nih.govnih.gov It is particularly abundant in citrus fruits such as grapefruits, oranges, and pomelos. mdpi.comresearchgate.net Tomatoes, cherries, and fenugreek also contain significant amounts of this compound. mdpi.comresearchgate.net Naringenin and its derivatives are broadly distributed among various edible plant leaf families. rsc.org In its glycosidic forms, primarily naringin (B1676962), it is found in fruits like grapefruit. mdpi.com The biosynthesis of naringenin occurs through the phenylpropanoid pathway, a well-established metabolic route in plants. mdpi.com While prevalent in plants, naringenin has also been identified in the actinobacterium Streptomyces clavuligerus. mdpi.comnih.gov

Table 1: Occurrence of (S)-Naringenin in Various Plant Species

| Plant Family | Plant Species | Common Name | Plant Part | Reference |

| Rutaceae | Citrus paradisi | Grapefruit | Fruit | mdpi.com |

| Rutaceae | Citrus sinensis | Orange | Fruit | mdpi.com |

| Rutaceae | Citrus maxima | Pomelo | Fruit | mdpi.com |

| Solanaceae | Solanum lycopersicum | Tomato | Fruit | researchgate.net |

| Rosaceae | Prunus avium | Cherry | Fruit | researchgate.net |

| Fabaceae | Trigonella foenum-graecum | Fenugreek | Seed | mdpi.com |

| Musaceae | Musa paradisiaca L. | Banana | Peel | mdpi.com |

Naringenin in Plant Response to Abiotic Stress.sinica.edu.twmdpi.comtaylorandfrancis.com

Naringenin plays a significant role in how plants respond to non-living environmental stressors. nih.govnih.gov Its presence and accumulation are often modulated by conditions such as drought, salinity, heavy metal exposure, and extreme temperatures. mdpi.comnih.govmdpi.com

Exogenous application of naringenin has been shown to mitigate the negative impacts of osmotic and salinity stress on the photosynthetic apparatus of plants like the common bean (Phaseolus vulgaris). mdpi.comresearchgate.netege.edu.tr Under these stress conditions, which typically lead to a decrease in relative water content, osmotic potential, and key chlorophyll (B73375) fluorescence parameters (Fv/Fm and Fv/Fo), naringenin treatment can reverse these detrimental effects. researchgate.netnih.gov It helps in maintaining the efficiency of photosystem II (PSII) and upregulates the transcription of genes such as psbA and psbD, which are crucial for PSII function and are often suppressed by stress. researchgate.netfrontiersin.org

Furthermore, naringenin enhances the antioxidant defense system within the chloroplasts. researchgate.netege.edu.tr It helps control the levels of harmful reactive oxygen species (ROS) like hydrogen peroxide and reduces lipid peroxidation. researchgate.netfrontiersin.org Under salt stress, naringenin boosts the activity of several antioxidant enzymes, including superoxide (B77818) dismutase (SOD), ascorbate (B8700270) peroxidase (APX), glutathione (B108866) reductase (GR), monodehydroascorbate reductase (MDHAR), and dehydroascorbate reductase (DHAR). researchgate.netfrontiersin.orgnih.gov

Table 2: Effect of Exogenous Naringenin on Photosynthetic and Antioxidant Parameters in Phaseolus vulgaris under Salt and Osmotic Stress

| Parameter | Stress Condition | Effect of Stress without Naringenin | Effect of Stress with Naringenin | Reference |

| Relative Water Content (RWC) | Salt (100 mM NaCl), Osmotic (10% PEG) | Decrease | Reversal of decrease | researchgate.netnih.gov |

| Osmotic Potential (ΨΠ) | Salt (100 mM NaCl), Osmotic (10% PEG) | Decrease | Reversal of decrease | researchgate.netnih.gov |

| Max. Quantum Yield of PSII (Fv/Fm) | Salt (100 mM NaCl), Osmotic (10% PEG) | Decrease | Reversal of decrease | researchgate.net |

| Gas Exchange (A, gs, Ci, E) | Salt (100 mM NaCl), Osmotic (10% PEG) | Decrease | Alleviation of changes | researchgate.netnih.gov |

| Hydrogen Peroxide (H₂O₂) Level | Salt (100 mM NaCl), Osmotic (10% PEG) | Increase | Control of toxic levels | researchgate.net |

| Lipid Peroxidation (TBARS) | Salt (100 mM NaCl), Osmotic (10% PEG) | Increase | Control of toxic levels | researchgate.net |

| Superoxide Dismutase (SOD) Activity | Salt (100 mM NaCl), Osmotic (10% PEG) | Decrease | Increase | researchgate.netfrontiersin.org |

| Ascorbate Peroxidase (APX) Activity | Salt (100 mM NaCl) | - | Increase | frontiersin.orgnih.gov |

| Glutathione Reductase (GR) Activity | Salt (100 mM NaCl) | - | Increase | frontiersin.orgnih.gov |

A = Carbon assimilation rate, gs = Stomatal conductance, Ci = Intercellular CO2 concentrations, E = Transpiration rate

Naringenin plays a crucial role in regulating nitrogen metabolism in plants under salt and osmotic stress. nih.gov It has been observed to enhance the endogenous levels of nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) by modulating the activity of nitrate reductase and nitrite reductase. nih.gov This regulation is vital for maintaining nitrogen assimilation pathways under stress conditions. nih.gov

The effect of naringenin on plant growth can be complex and context-dependent. researchgate.net In some cases, exogenous application of naringenin has been reported to inhibit the growth of certain annual plants. researchgate.net However, under stress conditions, it often has a protective role. For instance, in cumin (Cuminum cyminum) under drought stress, naringenin treatment increased germination rates, as well as the fresh and dry weight of shoots and roots. nih.govresearchgate.net Similarly, in mung beans under salt and heavy metal stress, naringenin helped alleviate the reduction in shoot and root elongation. bohrium.comresearchgate.net

Naringenin also influences metabolic adaptations to stress. It promotes the accumulation of compatible solutes like proline and glycine (B1666218) betaine, which help in osmotic adjustment. nih.govnih.gov Furthermore, it can increase the content of soluble sugars and total proteins, which are important for stress tolerance. nih.govbohrium.comresearchgate.net In mung beans, naringenin exposure enhanced the accumulation of carbohydrates and proteins, contributing to salt stress tolerance. bohrium.com

The accumulation of naringenin in plants is often triggered by various abiotic stressors.

Heavy Metals: In turnip (Brassica rapa ssp. rapa) plants treated with cadmium chloride (CdCl₂), the concentration of naringenin increased. mdpi.com Exogenous naringenin has also been shown to alleviate lead (Pb) and cadmium (Cd) induced toxicity in mung beans. mdpi.comresearchgate.net Studies on Arabidopsis thaliana suggest that flavonoids like naringenin can play a role in heavy metal tolerance, potentially through chelation or antioxidant activity. sinica.edu.tw

Heat: In tomatoes, heat stress has been shown to induce the accumulation of naringenin and its precursor, naringenin chalcone (B49325). mdpi.comnih.gov However, the combination of salinity and heat stress led to a downregulation of these compounds. mdpi.comnih.gov In eggplant, some key genes for flavonoid biosynthesis were downregulated under high temperatures. researchgate.net

Cold: Cold stress has been found to either increase or decrease the levels of naringin (a glycoside of naringenin) in different varieties of rosemary. nih.gov In banana fruit, chilling injury was associated with the accumulation of naringenin chalcone. researchgate.net Generally, low-temperature stress can stimulate the production and accumulation of various secondary metabolites, including flavonoids. mdpi.com

Impact on Plant Growth and Metabolic Adaptations to Stressors

Naringenin in Plant Defense Against Biotic Stress and Pathogens.researchgate.netnih.gov

Naringenin is actively involved in plant defense mechanisms against a variety of pathogens, including bacteria and fungi. mdpi.comresearchgate.net It can act as a phytoalexin, an antimicrobial compound that is synthesized and accumulates in plants after exposure to a pathogen. mdpi.com

Research has shown that naringenin can enhance resistance to various plant diseases. For example, in tobacco, it boosts resistance against the black shank disease caused by Phytophthora nicotianae. researchgate.net This is achieved by inducing the accumulation of ROS and salicylic (B10762653) acid, which in turn activates the expression of defense-related genes. researchgate.netnih.gov Similarly, in Arabidopsis, naringenin activates defense responses against the bacterium Pseudomonas syringae through ROS production and the activation of signaling pathways. nih.gov

Naringenin can also directly inhibit the growth and virulence of pathogens. It has been shown to disrupt the structure of the bacterium Ralstonia solanacearum, which causes bacterial wilt in many crops, thereby inhibiting its growth. nih.gov The compound can also interfere with quorum sensing in bacteria like Pseudomonas aeruginosa, reducing the production of virulence factors. nih.gov Furthermore, flavonoids like naringenin are toxic to various pathogenic fungi and bacteria by disrupting their plasma membrane structures and inhibiting essential processes like ATP synthesis. mdpi.com

In addition to its direct antimicrobial effects, naringenin can also influence the interaction between plants and beneficial microbes. It has been found to stimulate the colonization of roots by nitrogen-fixing bacteria such as Azospirillum brasilense. nih.govcirad.fr

Inhibition of Bacterial and Fungal Pathogen Growth

(S)-Naringenin has demonstrated direct inhibitory effects against a range of plant pathogens. Research has shown its efficacy in controlling the growth of various bacteria and fungi. For instance, it has been reported to confer resistance against the fungi Fusarium and Pyricularia oryzae. frontiersin.org In studies on tobacco, naringenin exhibited notable antimicrobial activity against the oomycete Phytophthora nicotianae, the causative agent of black shank disease, by inhibiting its mycelial growth and sporangia production. researchgate.net Similarly, in the case of the bacterium Ralstonia solanacearum, which causes bacterial wilt, naringenin has been shown to disrupt the bacterial structure and inhibit its growth and reproduction. oup.comnih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of naringenin against R. solanacearum were found to be 200 and 300 mg/L, respectively. nih.gov However, it is noteworthy that in some cases, such as against Pseudomonas syringae pv. tomato DC3000, naringenin did not show direct antimicrobial activity in vitro, suggesting its primary role in such interactions is the induction of host resistance. frontiersin.org

| Pathogen | Host Plant | Effect of (S)-Naringenin |

| Pseudomonas syringae pv. pisi | Pea | Accumulation of naringenin observed upon infection. frontiersin.org |

| Plasmodiophora brassicae | Arabidopsis | Accumulation of naringenin observed upon infection. frontiersin.org |

| Fusarium spp. | Not specified | Confers resistance. frontiersin.org |

| Pyricularia oryzae | Rice | Confers resistance. frontiersin.org |

| Phytophthora nicotianae | Tobacco | Inhibits mycelial growth and sporangia production. researchgate.net |

| Ralstonia solanacearum | Tobacco | Disrupts bacterial structure, inhibits growth and reproduction. oup.comnih.gov |

| Staphylococcus aureus | In vitro | Changes in bacterial cell diameter at 100 µM. nih.gov |

Induction of Plant Resistance Responses (e.g., ROS burst, Salicylic Acid Deposition)

Beyond direct antimicrobial action, (S)-naringenin acts as a potent elicitor of plant defense mechanisms. A key response triggered by naringenin is the oxidative burst, characterized by the rapid production of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and superoxide anion (O₂⁻). nih.govoup.com This ROS burst was observed in Arabidopsis thaliana and tobacco roots upon treatment with naringenin. nih.govoup.com The accumulation of ROS is a critical early event in plant defense signaling. nih.gov

Furthermore, naringenin treatment leads to the accumulation of salicylic acid (SA), a crucial plant defense hormone that mediates resistance against biotrophic and hemibiotrophic pathogens. nih.govfrontiersin.org In Arabidopsis, naringenin treatment resulted in a twofold increase in the levels of free SA. frontiersin.org Similarly, exogenous application of naringenin on tobacco roots significantly increased the free SA content. oup.com This induction of SA biosynthesis is a key component of naringenin-mediated resistance. nih.govoup.com

| Plant Species | Response to (S)-Naringenin | Research Finding |

| Arabidopsis thaliana | ROS Burst | Treatment with naringenin induced the accumulation of H₂O₂ and O₂⁻. nih.gov |

| Arabidopsis thaliana | Salicylic Acid Accumulation | Free SA levels increased twofold after naringenin treatment. frontiersin.org |

| Tobacco (Nicotiana tabacum) | ROS Burst | Naringenin treatment led to a significant increase in H₂O₂ content in roots. oup.com |

| Tobacco (Nicotiana tabacum) | Salicylic Acid Deposition | Naringenin significantly increased the free SA content in roots. oup.com |

Role of Naringenin in Lignin (B12514952) Biosynthesis and Polymerization

Lignin is a complex polymer that provides structural integrity to the plant cell wall. osti.gov (S)-Naringenin has a complex and sometimes contradictory role in the biosynthesis and composition of lignin. On one hand, naringenin has been shown to inhibit the activity of 4-coumarate:CoA ligase (4CL), a key enzyme in the general phenylpropanoid pathway that produces monolignols, the building blocks of lignin. scielo.brresearchgate.net This inhibition can lead to a reduction in lignin content in some gramineous plants like rice. scielo.brresearchgate.net

Conversely, in soybean roots, naringenin treatment has been observed to increase lignin content, which was associated with an increase in cell wall-bound peroxidase activity, suggesting a stimulation of the lignification process. scielo.br

More recent studies have revealed that naringenin itself can be incorporated into the lignin polymer. nih.govnih.gov While the flavonoid tricin (B192558) is a known lignin monomer in grasses, naringenin has been found integrated into the lignin of rice mutants where tricin biosynthesis is disrupted. nih.govnih.gov Furthermore, detailed analysis of papyrus rind has shown that naringenin, along with its precursor naringenin chalcone, is a natural component of its lignin. osti.govnih.gov Naringenin incorporates into the lignin polymer primarily through its B-ring, forming linkages such as 4'–O–β ethers and 3'–β or 5'–β carbon-carbon bonds. osti.govnih.gov This incorporation of flavonoids into the lignin structure can alter its properties and potentially enhance its value for various applications. osti.gov

| Plant Species | Effect of (S)-Naringenin on Lignin | Mechanism/Observation |

| Rice (Oryza sativa) | Reduced lignin content | Inhibition of 4-coumarate:CoA ligase (4CL) activity. scielo.brresearchgate.net |

| Soybean (Glycine max) | Increased lignin content | Associated with increased cell wall-bound peroxidase activity. scielo.br |

| Poplar (Populus spp.) | Incorporated into lignin | Detected in the lignin fraction of transgenic poplar expressing chalcone synthase. nih.gov |

| Rice (Oryza sativa) mutants | Incorporated into lignin | Found in lignin when tricin biosynthesis is blocked. nih.gov |

| Papyrus (Cyperus papyrus) | Incorporated into lignin | Naturally found as a lignin monomer in the rind. osti.govnih.gov |

Synthesis, Derivatization, and Computational Analysis of S Naringenin Analogues

Synthetic Approaches for Naringenin (B18129) Derivatives

The synthesis of naringenin derivatives often involves the strategic modification of its three hydroxyl groups located at the C-5, C-7, and C-4' positions, and the carbonyl group at the C-4 position. mdpi.comtandfonline.com The differential reactivity of these functional groups allows for targeted chemical transformations. tandfonline.com

The hydroxyl group at the C-7 position of the naringenin molecule is more acidic and nucleophilic than the hydroxyl groups at the C-5 and C-4' positions. tandfonline.com This inherent reactivity makes it a prime target for regioselective derivatization. The C-5 hydroxyl group, in contrast, is the weakest nucleophile due to the formation of an intramolecular hydrogen bond with the C-4 carbonyl group. tandfonline.com

A common strategy for regioselective modification at the C-7 position involves alkylation reactions. For instance, O-alkyl derivatives of naringenin can be prepared using alkyl iodides in the presence of a base like anhydrous potassium carbonate. mdpi.comnih.gov By carefully controlling the reaction conditions, such as the solvent and stoichiometry of reagents, chemists can favor the formation of 7-O-alkyl derivatives. For example, performing the reaction in anhydrous acetone (B3395972) tends to yield a mixture of 7-O-alkyl and 7,4'-di-O-alkyl derivatives. mdpi.comnih.gov

Another approach involves a four-step synthesis route: benzylation, hydrolysis, acylation, and hydrogenation, starting from naringin (B1676962). jocpr.com This method allows for the regioselective acylation of the 7-OH group, yielding derivatives like N-acetyl (N-ac) and N-valeryl (N-va) naringenin with high yields of 87% and 80%, respectively. jocpr.com The structure of these derivatives is confirmed through spectroscopic methods like 1H and 13C NMR, where shifts in the signals corresponding to the C-7 and adjacent carbons indicate successful acylation at that position. jocpr.com

| Derivative | Acyl Group | Yield (%) |

|---|---|---|

| N-ac | Acetyl | 87 |

| N-pr | Propionyl | 92 |

| N-va | Valeryl | 80 |

Beyond simple alkylation and acylation, researchers have synthesized novel naringenin-based scaffolds to explore a wider range of chemical functionalities. These include oximes, hydrazones, and thiourea (B124793) derivatives.

Oximes are typically synthesized by reacting the C-4 carbonyl group of naringenin or its O-alkyl derivatives with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium hydroxide (B78521) or sodium acetate (B1210297) in an ethanol (B145695) solvent. mdpi.comnih.gov This reaction can lead to the formation of geometric isomers (E and Z), which can be purified and characterized. nih.gov For example, O-alkyl derivatives of naringenin have been successfully converted to their corresponding oximes with high yields. mdpi.com

Hydrazones are another class of derivatives formed by the condensation reaction between the C-4 carbonyl group of naringenin and a hydrazine (B178648) derivative, such as 2-hydroxy benzoyl hydrazine or 2-(naphthalen-1-yl)acetohydrazide. ontosight.aiiucr.org The reaction is often carried out in ethanol with the addition of acetic acid and heating under reflux. iucr.org This creates a hydrazone bond (=N-NH-), introducing a new pharmacophore to the naringenin scaffold. ontosight.ai

Thiourea derivatives of naringenin can be synthesized by reacting isothiocyanates with amines. mdpi.com For example, new thiourea derivatives have been created through the reaction of phenylisothiocyanate with various amines. researchgate.net The synthesis of N,N'-disubstituted thiourea derivatives involves the reaction of isothiocyanates with amines in a suitable solvent like dichloromethane. mdpi.com This simple reaction can produce a great structural diversity of substituted thioureas with high yields. mdpi.com

Combinatorial Synthesis and Library Generation of Naringenin Analogues

To efficiently explore the structure-activity relationships of naringenin, combinatorial synthesis and library generation techniques have been employed. These approaches allow for the rapid creation of a large number of diverse analogues.

High-throughput synthesis methods are instrumental in generating large libraries of natural product analogues for drug discovery screening. acs.org These strategies often involve parallel synthesis techniques where multiple reactions are carried out simultaneously. For flavonoid scaffolds, including naringenin, solution-phase parallel array protocols have been used to create series of analogues. acs.org For instance, a library of naringin analogues was prepared by converting the 6-hydroxyl group of the β-d-glucopyranosyl subunit into various functional groups like sulfonamides, amides, and amines. acs.org

The generation of these libraries often starts with a common scaffold, which is then functionalized with a variety of building blocks. researchgate.net This approach, known as diversity-oriented synthesis, aims to create a collection of compounds that cover a broad chemical space. edelris.com The resulting libraries, often formatted in 96- or 384-well plates, can be screened for biological activity using high-throughput screening (HTS) and high-content screening (HCS) platforms. acs.orgmedchemexpress.comchemfaces.com

An alternative to chemical synthesis for generating naringenin analogues is the use of biosynthetic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.comacs.org This approach involves assembling a series of genes encoding the necessary enzymes for naringenin production from a simple precursor. mdpi.com

A key challenge in this field is to identify the optimal combination of gene orthologues and promoter strengths to maximize production titers. acs.orgresearchgate.net To address this, researchers have developed modular assembly techniques, such as Golden Gate cloning, to create large libraries of biosynthetic pathways. acs.orgresearchgate.net For example, a library covering 972 different combinations of genes and promoters for naringenin biosynthesis was constructed in S. cerevisiae. acs.orgresearchgate.net

To facilitate the screening of these large libraries, naringenin-inducible biosensors have been developed. acs.orgresearchgate.net These biosensors link the intracellular concentration of naringenin to a measurable output, such as fluorescence, allowing for high-throughput screening to identify the most productive strains. acs.orgresearchgate.net This strategy has been successfully used to evolve E. coli strains with significantly increased naringenin production. pnas.org

| Enzyme | Abbreviation | Function |

|---|---|---|

| Tyrosine Ammonia-Lyase | TAL | Converts L-tyrosine to p-coumaric acid |

| 4-Coumarate-CoA Ligase | 4CL | Converts p-coumaric acid to coumaroyl-CoA |

| Chalcone (B49325) Synthase | CHS | Catalyzes the condensation of malonyl-CoA and coumaroyl-CoA to form naringenin chalcone |

| Chalcone Isomerase | CHI | Converts naringenin chalcone to (2S)-naringenin |

High-Throughput Synthesis Strategies for Diversified Libraries

In Silico Modeling and Molecular Interaction Studies

Computational methods, including molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, play a crucial role in the rational design and evaluation of naringenin analogues. nih.govresearchgate.netfrontiersin.org

Molecular docking studies are used to predict the binding affinity and interaction patterns of naringenin and its derivatives with specific protein targets. researchgate.netnih.govnih.gov For example, docking studies have been performed to investigate the binding of (S)-naringenin and its enantiomer (R)-naringenin with antioxidant enzymes like catalase and glutathione (B108866) peroxidase. nih.gov These studies can provide insights into the molecular basis of a compound's biological activity and guide the design of more potent inhibitors or modulators. nih.gov For instance, in silico studies suggested that naringenin could have a potent triple antiplatelet activity, which then guided the rational design and synthesis of naringenin conjugates with amplified activity. nih.gov

In silico tools are also used to predict the pharmacokinetic properties of naringenin derivatives. researchgate.netfrontiersin.org For example, the SwissADME tool can be used to estimate properties like water solubility, gastrointestinal absorption, and blood-brain barrier permeability. researchgate.net These predictions help in prioritizing compounds for further experimental evaluation and identifying potential liabilities early in the drug discovery process. frontiersin.org For example, an in silico analysis of naringenin and its O-alkyl derivatives highlighted their potential to cross the blood-brain barrier and their favorable pharmacokinetic profiles. researchgate.net

| Compound | Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| (S)-Naringenin | Catalase | -10.1 |

| (S)-Naringenin | Glutathione Peroxidase (GPx) | -7.1 |

| (R)-Naringenin | Catalase | -10.8 |

| (R)-Naringenin | Glutathione Peroxidase (GPx) | -7.1 |

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how (S)-naringenin and its analogues interact with various protein targets at a molecular level.

Molecular docking studies have been extensively used to evaluate the binding affinities of (S)-naringenin and its derivatives with a range of biological targets. The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger bond.

For instance, in a study investigating the protective effects of naringenin against methotrexate-induced oxidative stress, molecular docking was used to understand the binding mechanisms of (S)-naringenin (S-NG) and its enantiomer (R)-naringenin (R-NG) with antioxidant enzymes. nih.govresearchgate.net The results showed that S-NG had a binding affinity of -10.1 kcal/mol with catalase. nih.govresearchgate.net In another study, naringenin demonstrated a significant binding affinity of -8.3 kcal/mol for the GABA-A receptor, which was comparable to standard ligands like diazepam (-8.7 kcal/mol), suggesting a potential GABAergic mechanism. researchgate.net

The interaction patterns, which detail the specific types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), are also elucidated through docking. For example, naringenin was found to interact with the catalytic dyad residues of the 3CLpro enzyme of SARS-CoV-2 through both hydrogen bonds and hydrophobic interactions. chemrxiv.org Similarly, when docked with the microtubule affinity-regulating kinase 4 (MARK4), naringenin showed a strong binding affinity of -7.8 kcal/mol and formed a key hydrogen bond with the amino acid residue GLU100. als-journal.com Docking studies with the NF-κB p50/p65 heterodimer revealed that (±)-naringenin had the highest interaction affinity among several flavonoids tested, with a binding energy of -5.520 kcal/mol. jppres.com

These studies highlight the versatility of naringenin in binding to a diverse set of proteins, which underpins its wide range of biological activities. The specific interactions identified can guide the design of more potent and selective analogues.

Interactive Table: Binding Affinities of Naringenin with Various Biological Targets

| Ligand | Target Protein | Binding Affinity (kcal/mol) |

| (S)-Naringenin | Catalase | -10.1 nih.govresearchgate.net |

| (S)-Naringenin | Glutathione Peroxidase (GPx) | -7.1 nih.govresearchgate.net |

| (S)-Naringenin | Alanine Transaminase (SGPT) | -7.3 nih.govresearchgate.net |

| Naringenin | GABA-A Receptor | -8.3 researchgate.net |

| (±)-Naringenin | NF-κB p50/p65 | -5.520 jppres.com |

| Naringenin | Microtubule Affinity-Regulating Kinase 4 (MARK4) | -7.8 als-journal.com |

| Naringenin | Matrix Metalloproteinase-9 (MMP-9) | -10.4 mdpi.com |

| Naringenin | Sodium-Glucose Cotransporter 2 (SGLT2) | -9.6 mdpi.com |

| Naringenin | Sodium-Glucose Cotransporter 1 (SGLT1) | -9.4 mdpi.com |

| Naringenin | Beta 2 Adrenergic Receptor | -9.2 mdpi.com |

| Naringenin | Polo-like kinase 1 (PLK-1) | -7.17 saspublishers.com |

Chirality plays a critical role in the biological activity of many compounds, as enantiomers can exhibit different pharmacological and toxicological profiles. This is particularly relevant for naringenin, which possesses a chiral center at the C-2 position.

Studies have shown that the enantiomers of naringenin can have stereoselective interactions with enzymes. For instance, (S)-naringenin was found to be a more potent inhibitor of CYP19 (aromatase) and CYP2C19 than (R)-naringenin, while the (R)-enantiomer was a more potent inhibitor of CYP2C9 and CYP3A. nih.gov This enantioselectivity highlights the importance of the three-dimensional structure of the ligand in its interaction with the active site of the enzyme.

Molecular docking studies can help to explain these chiral recognition mechanisms. For example, when a racemic mixture of naringenin was used for co-crystallization with the glycosyltransferase TuUGT202A2, the (S)-enantiomer was observed to fit the electron density better and form more favorable interactions with the protein. Docking studies have also confirmed chiral recognition mechanisms with binding affinities in the range of -4.7 to -5.7 kcal/mol for naringenin derivatives. researchgate.net

However, in some cases, the differences between enantiomers may be subtle or non-existent. For example, one study suggested that the binding between miRNA and naringenin involves only the benzopyran moiety and not the chiral center, as no statistical differences were observed between the (S) and (R) enantiomers. unipv.itresearchgate.net

Protein-Ligand Binding Affinities and Interaction Patterns

Quantitative Structure-Activity Relationship (QSAR) Modeling of Naringenin Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. jddtonline.info By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized analogues, thereby accelerating the drug discovery process.

Several QSAR studies have been conducted on flavonoids, including naringenin and its derivatives, to understand their antioxidant and other biological activities. worldscientific.comresearchgate.net These studies often use molecular descriptors such as electronic properties (e.g., HOMO and LUMO energies), steric properties, and hydrophobicity to build the predictive models. jddtonline.info

For example, a QSAR study on the nitric oxide synthase inhibitory activity of naringenin and quercetin (B1663063) revealed that a more negative ionization energy and chemical softness, along with a more positive bandgap and electrophilicity index, were favorable for higher activity. worldscientific.com Another QSAR model developed to predict drug-induced rhabdomyolysis correctly identified naringenin as a drug of concern. nih.gov

These models provide valuable insights into the structural requirements for a desired biological effect and can guide the rational design of novel naringenin analogues with improved activity.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. In silico ADMET prediction has become an essential tool in early-stage drug discovery to filter out compounds that are likely to fail in later stages due to poor pharmacokinetics or toxicity. frontiersin.org

Several studies have used computational tools to predict the ADMET properties of naringenin and its analogues. frontiersin.orgsemanticscholar.org These predictions often involve assessing parameters such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. als-journal.comresearchgate.net

For example, in silico pharmacokinetic studies have suggested that naringenin has the potential to cross the blood-brain barrier. japsonline.com ADMET predictions have also indicated that naringenin and some of its derivatives have good drug-like properties and are not associated with significant toxicity. als-journal.comfrontiersin.org However, some studies have shown that modifications to the naringenin structure, such as the addition of a sulphonate group, can be disadvantageous for its ADMET properties, particularly permeability. frontiersin.orgresearchgate.net

Interactive Table: Predicted ADMET Properties of Naringenin

| Property | Prediction | Source |

| Blood-Brain Barrier (BBB) Penetration | Potential to cross | japsonline.com |

| Drug-likeness | Favorable | als-journal.comfrontiersin.org |

| Hepatotoxicity | No effect (for some analogues) | researchgate.net |

| Ames Toxicity (Mutagenicity) | Negative prediction | frontiersin.org |

| Caco-2 Permeability | Varies with derivatives | frontiersin.orgresearchgate.net |

Density-Functional Theory (DFT) for Electronic Structure and Reactivity

Density-Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and various reactivity descriptors, DFT provides a deeper understanding of a molecule's chemical behavior. nih.govresearchgate.net